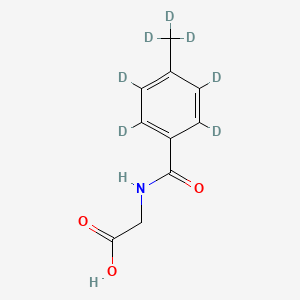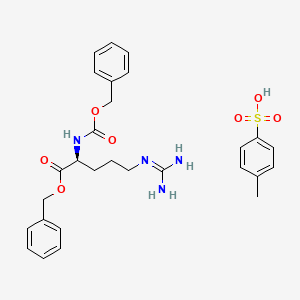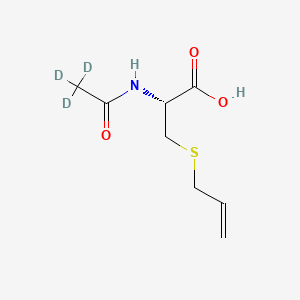
2,2,2-Trichloroethanol-13C2,D2
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2,2-Trichloroethanol-13C2,D2 is a stable isotope-labeled compound, where two carbon atoms are replaced with carbon-13 isotopes and two hydrogen atoms are replaced with deuterium. This compound is a derivative of 2,2,2-Trichloroethanol, which is known for its applications in various fields such as organic synthesis, environmental studies, and clinical diagnostics.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-Trichloroethanol-13C2,D2 typically involves the chlorination of ethanol-13C2,D2. The reaction is carried out under controlled conditions to ensure the selective substitution of hydrogen atoms with chlorine atoms. The process involves the use of chlorine gas in the presence of a catalyst, such as iron(III) chloride, at elevated temperatures.
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the continuous feed of ethanol-13C2,D2 and chlorine gas into a reactor, where the reaction takes place under controlled temperature and pressure conditions. The product is then purified through distillation and crystallization to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
2,2,2-Trichloroethanol-13C2,D2 undergoes various chemical reactions, including:
Reduction: The compound can be reduced to 2,2,2-Trichloroethane using reducing agents such as zinc in the presence of hydrochloric acid.
Substitution: It can undergo nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles such as hydroxide ions, resulting in the formation of 2,2,2-Trichloroethanol.
Common Reagents and Conditions
Reduction: Zinc and hydrochloric acid are commonly used for the reduction of this compound.
Substitution: Hydroxide ions in aqueous solution are used for nucleophilic substitution reactions.
Major Products
Reduction: 2,2,2-Trichloroethane.
Substitution: 2,2,2-Trichloroethanol.
Scientific Research Applications
2,2,2-Trichloroethanol-13C2,D2 has a wide range of applications in scientific research:
Chemistry: It is used as a reference standard in nuclear magnetic resonance (NMR) spectroscopy to study reaction mechanisms and kinetics.
Biology: The compound is used in metabolic studies to trace the pathways of trichloroethanol in biological systems.
Medicine: It is used in clinical diagnostics for imaging and diagnosis of various diseases.
Industry: The compound is used as a standard for environmental pollutant detection in air, water, soil, sediment, and food.
Mechanism of Action
2,2,2-Trichloroethanol-13C2,D2 exerts its effects through various molecular targets and pathways:
Sodium Channels: It modulates tetrodotoxin-resistant sodium channels in nociceptive neurons, leading to decreased excitability and analgesic effects.
Metabolic Pathways: The compound is metabolized in vivo to trichloroacetic acid and other metabolites, which are involved in various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
2,2,2-Trichloroethanol: The non-labeled version of the compound, used in similar applications but without the isotopic labeling.
Trichloroethane: A related compound with similar chemical properties but different applications.
Trichloroacetic Acid: A metabolite of 2,2,2-Trichloroethanol with distinct chemical properties and applications.
Uniqueness
2,2,2-Trichloroethanol-13C2,D2 is unique due to its isotopic labeling, which allows for detailed studies in metabolic research and environmental analysis. The presence of carbon-13 and deuterium isotopes provides distinct advantages in NMR spectroscopy and other analytical techniques.
Properties
IUPAC Name |
2,2,2-trichloro-1,1-dideuterio(1,2-13C2)ethanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H3Cl3O/c3-2(4,5)1-6/h6H,1H2/i1+1D2,2+1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPWDGTGXUYRARH-HDZHEIKLSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(Cl)(Cl)Cl)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H][13C]([2H])([13C](Cl)(Cl)Cl)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H3Cl3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.40 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-Methyl-2-[4-(4-methylpiperazin-1-yl)phenyl]propanoic acid](/img/structure/B565234.png)









